6,7,8,8a-tetrahydro-5H-isoquinolin-1-imine
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Overview
Description
6,7,8,8a-Tetrahydro-5H-isoquinolin-1-imine is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-tetrahydro-5H-isoquinolin-1-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method involves the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
6,7,8,8a-Tetrahydro-5H-isoquinolin-1-imine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated isoquinoline derivatives.
Scientific Research Applications
6,7,8,8a-Tetrahydro-5H-isoquinolin-1-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6,7,8,8a-tetrahydro-5H-isoquinolin-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-isoquinolin-8-one: This compound is structurally similar and shares some chemical properties.
Tetrahydroisoquinoline: Another related compound with similar applications in organic synthesis and medicinal chemistry.
Uniqueness
6,7,8,8a-Tetrahydro-5H-isoquinolin-1-imine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
6,7,8,8a-tetrahydro-5H-isoquinolin-1-imine |
InChI |
InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6,8,10H,1-4H2 |
InChI Key |
MHQCAHIZRMNDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=NC(=N)C2C1 |
Origin of Product |
United States |
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